Cas no 612-28-2 (N-Methyl-2-nitroaniline)

N-Methyl-2-nitroaniline 化学的及び物理的性質
名前と識別子
-
- N-Methyl-2-nitroaniline
- N-Methyl-2-nitroanil
- N-methyl-2-nitrobenzenamine
- N-Methyl-o-nitroaniline
- 2-methylamino-nitrobenzene
- 2-Nitro-N-methylaniline
- Aniline,N-methyl-o-nitro
- Benzenamine,N-methyl-2-nitro
- N-Methyl 2-nitroaniline
- o-(Methylamino)nitrobenzene
- o-nitro-N-methylaminobenzene
- o-nitro-N-methylaniline
- SB75786
- I10239
- DT8RVN6PBT
- Cambridge id 5108252
- STR08505
- SCHEMBL230874
- 2-(Methylamino)nitrobenzene
- NCIOpen2_001149
- AE-562/40288729
- 612-28-2
- N-methyl-N-2-nitrophenylaniline
- BRN 2209110
- Benzenamine, N-methyl-2-nitro-
- CS-0011702
- EINECS 210-303-1
- N-Methyl-N-(2-nitrophenyl)amine #
- NSC-86672
- MFCD00007090
- N-Methyl-2-nitroaniline, 98%
- (Methyl)(2-nitrophenyl)amine
- AKOS003297298
- FT-0671999
- EN300-59277
- InChI=1/C7H8N2O2/c1-8-6-4-2-3-5-7(6)9(10)11/h2-5,8H,1H
- Z31222766
- NSC86672
- NS00034612
- FT-0632552
- Aniline, N-methyl-o-nitro-
- N-Methyl-N-(2-nitrophenyl)amine
- NSC 86672
- N-methyl o-nitro aniline
- DTXSID4060608
- o-Nitro-N-methyl aniline
- Methyl-(2-nitro-phenyl)-amine
- DB-053815
- ALBB-013492
- aniline, N-methyl-2-nitro-
- methyl(2-nitrophenyl)amine
-
- MDL: MFCD00007090
- インチ: InChI=1S/C7H8N2O2/c1-8-6-4-2-3-5-7(6)9(10)11/h2-5,8H,1H3
- InChIKey: KFBOUJZFFJDYTA-UHFFFAOYSA-N
- ほほえんだ: CNC1=CC=CC=C1[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 152.05900
- どういたいしつりょう: 152.059
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.8A^2
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 赤色粉末
- 密度みつど: 1.2333 (estimate)
- ゆうかいてん: 35-38 °C (lit.)
- ふってん: 294.61°C (rough estimate)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: 1.6276 (estimate)
- PSA: 57.85000
- LogP: 2.23270
N-Methyl-2-nitroaniline セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H301 + H311 + H331-H373
- 警告文: P261-P280-P301+P310-P311
- 危険物輸送番号:2811
- WGKドイツ:3
- 危険カテゴリコード: 23/24/25-33
- セキュリティの説明: S36/37-S45
- RTECS番号:BY5710000
-
危険物標識:
- 包装等級:II
- 危険レベル:6.1
- セキュリティ用語:6.1
- リスク用語:R23/24/25; R33
- 包装グループ:II
- 包装カテゴリ:II
- TSCA:Yes
- 危険レベル:6.1
- ちょぞうじょうけん:Store at recommended temperature
N-Methyl-2-nitroaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D553579-10g |
N-Methyl-2-nitroaniline |
612-28-2 | 97% | 10g |
$100 | 2024-05-24 | |
eNovation Chemicals LLC | D959904-100g |
N-METHYL-2-NITROANILINE |
612-28-2 | 97% | 100g |
$300 | 2023-05-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N75370-10g |
N-Methyl-2-nitroaniline |
612-28-2 | 98% | 10g |
¥81.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N75370-25g |
N-Methyl-2-nitroaniline |
612-28-2 | 98% | 25g |
¥178.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N75370-5g |
N-Methyl-2-nitroaniline |
612-28-2 | 98% | 5g |
¥47.0 | 2024-07-19 | |
Enamine | EN300-59277-50.0g |
N-methyl-2-nitroaniline |
612-28-2 | 93% | 50g |
$156.0 | 2023-06-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1081665-5g |
N-Methyl-2-nitroaniline |
612-28-2 | 98% | 5g |
¥68.00 | 2024-05-06 | |
Enamine | EN300-59277-10.0g |
N-methyl-2-nitroaniline |
612-28-2 | 93% | 10g |
$47.0 | 2023-06-21 | |
Fluorochem | 220361-25g |
N-Methyl-2-nitroaniline |
612-28-2 | 95% | 25g |
£51.00 | 2022-03-01 | |
TRC | M323555-5g |
N-Methyl-2-nitroaniline |
612-28-2 | 5g |
$ 161.00 | 2023-09-07 |
N-Methyl-2-nitroaniline 関連文献
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Deepak B. Nale,Bhalchandra M. Bhanage Green Chem. 2015 17 2480
-
Hao Liu,Liping Zhang,Langqiu Chen,Carl Redshaw,Yan Li,Wen-Hua Sun Dalton Trans. 2011 40 2614
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Feng Xie,Yibiao Li,Xiuwen Chen,Lu Chen,Zhongzhi Zhu,Bin Li,Yubing Huang,Kun Zhang,Min Zhang Chem. Commun. 2020 56 5997
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Natalia G. Zhegalova,Garrett Gonzales,Mikhail Y. Berezin Org. Biomol. Chem. 2013 11 8228
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Neel Deorukhkar,Céline Besnard,Laure Guénée,Claude Piguet Dalton Trans. 2021 50 1206
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6. Effects of N-alkylation and NN-dialkylation on the pK a of anilinium and nitroanilinium ionsJohn W. Eastes,Mary H. Aldridge,Mortimer J. Kamlet a of anilinium and nitroanilinium ions. John W. Eastes Mary H. Aldridge Mortimer J. Kamlet J. Chem. Soc. B 1969 922
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Chao Yu,Xuefeng Guo,Bo Shen,Zheng Xi,Qing Li,Zhouyang Yin,Hu Liu,Michelle Muzzio,Mengqi Shen,Junrui Li,Christopher T. Seto,Shouheng Sun J. Mater. Chem. A 2018 6 23766
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Roberta Colaiezzi,Chiara Saviozzi,Nicola di Nicola,Stefano Zacchini,Guido Pampaloni,Marcello Crucianelli,Fabio Marchetti,Andrea Di Giuseppe,Lorenzo Biancalana Catal. Sci. Technol. 2023 13 2160
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M. A. Ab Rani,A. Brant,L. Crowhurst,A. Dolan,M. Lui,N. H. Hassan,J. P. Hallett,P. A. Hunt,H. Niedermeyer,J. M. Perez-Arlandis,M. Schrems,T. Welton,R. Wilding Phys. Chem. Chem. Phys. 2011 13 16831
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10. Effects of N-alkylation and NN-dialkylation on the pK a of anilinium and nitroanilinium ionsJohn W. Eastes,Mary H. Aldridge,Mortimer J. Kamlet a of anilinium and nitroanilinium ions. John W. Eastes Mary H. Aldridge Mortimer J. Kamlet J. Chem. Soc. B 1969 922
N-Methyl-2-nitroanilineに関する追加情報
N-Methyl-2-nitroaniline: A Comprehensive Overview
N-Methyl-2-nitroaniline, also known by its CAS number 612-28-2, is a chemical compound that has garnered significant attention in various fields of chemistry and pharmacology. This compound is a derivative of aniline, with a methyl group attached to the nitrogen atom and a nitro group located at the second position on the aromatic ring. The structure of N-Methyl-2-nitroaniline makes it a valuable molecule for both academic research and industrial applications.
Recent studies have highlighted the potential of N-Methyl-2-nitroaniline in the development of novel pharmaceutical agents. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the field of oncology. The nitro group in the molecule is known to exhibit strong electron-withdrawing properties, which can influence the electronic characteristics of the aromatic ring and enhance the compound's reactivity in various chemical reactions.
The synthesis of N-Methyl-2-nitroaniline typically involves nitration reactions, where aniline derivatives are subjected to nitration conditions using mixed acid systems. This process is highly controlled to ensure the selective placement of the nitro group at the desired position on the aromatic ring. The methyl group substitution on the nitrogen atom plays a crucial role in stabilizing the molecule and modulating its physical properties, such as solubility and melting point.
In terms of applications, N-Methyl-2-nitroaniline has been utilized in the preparation of advanced materials, including polymers and pigments. Its unique electronic structure allows it to serve as a building block for constructing complex molecular architectures. Recent advancements in materials science have demonstrated its potential in creating high-performance materials with tailored optical and electronic properties.
The pharmacological profile of N-Methyl-2-nitroaniline has also been a focal point of recent research. Studies have shown that this compound exhibits moderate anti-inflammatory and antioxidant activities, making it a promising candidate for drug development. Furthermore, its ability to interact with biological systems has led to investigations into its potential role in treating neurodegenerative diseases and cardiovascular disorders.
From an environmental perspective, understanding the behavior and fate of N-Methyl-2-nitroaniline in natural systems is essential for ensuring sustainable practices. Research has focused on its degradation pathways under various environmental conditions, including microbial activity and photochemical reactions. These studies aim to minimize its ecological impact while maximizing its beneficial applications.
In conclusion, N-Methyl-2-nitroaniline (CAS No: 612-28-2) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in modern chemical research. As ongoing studies continue to uncover new insights into its potential, this compound is poised to make significant contributions to both scientific innovation and industrial progress.
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